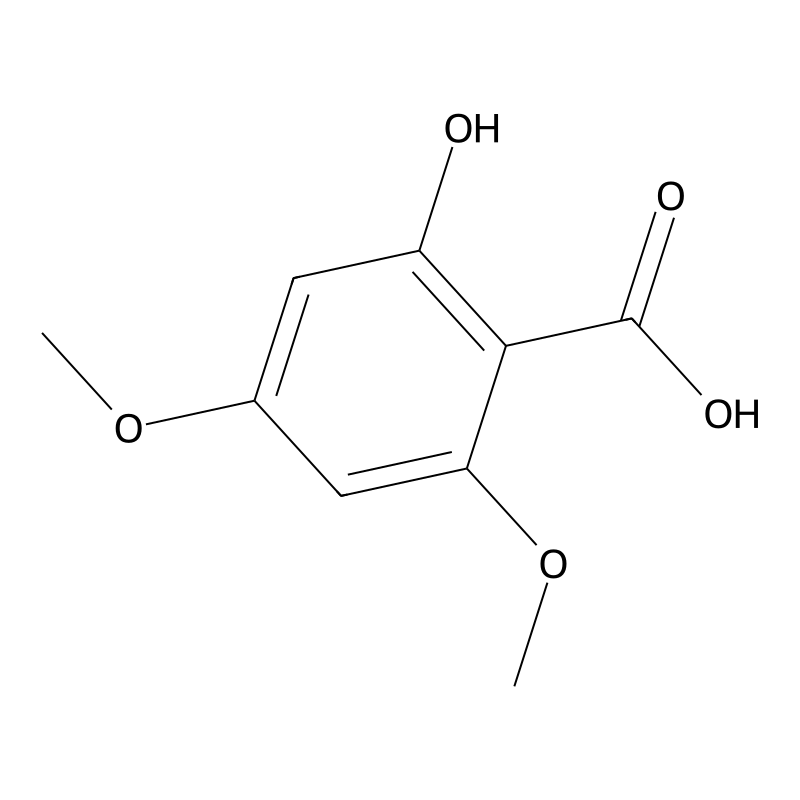

2-Hydroxy-4,6-dimethoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Rac Zearalenone-d6:

The primary application of 2-Hydroxy-4,6-dimethoxybenzoic acid in scientific research lies in the synthesis of rac Zearalenone-d6. Rac Zearalenone-d6 is a deuterium-labeled (isotopically enriched) form of Zearalenone, an estrogenic mycotoxin produced by various Fusarium fungi commonly found in grains like wheat, barley, and maize. []

Studies have shown that 2-Hydroxy-4,6-dimethoxybenzoic acid serves as a key starting material in the synthetic pathway for rac Zearalenone-d6. This allows researchers to create a version of the mycotoxin with specific deuterium substitutions, which can be beneficial for various scientific purposes. []

Applications of Rac Zearalenone-d6:

The use of rac Zearalenone-d6 in scientific research stems from its advantages over its non-deuterated counterpart:

- Improved analytical sensitivity: Due to the incorporation of deuterium atoms, rac Zearalenone-d6 possesses a distinct mass signature compared to the natural form. This distinction allows for more sensitive detection and quantification methods, particularly in complex biological samples where Zearalenone might be present at low concentrations. []

- Internal standard in mass spectrometry: Rac Zearalenone-d6 is frequently employed as an internal standard in mass spectrometry experiments. This technique involves using a compound with known properties (like the isotopically labeled Zearalenone) to calibrate the instrument and account for variations in the measurement process, leading to more accurate and reliable results. []

- Metabolic studies: The use of isotopically labeled compounds like rac Zearalenone-d6 enables researchers to trace the fate and metabolism of Zearalenone within an organism or biological system. By observing the incorporation of deuterium into different metabolites, scientists can gain insights into Zearalenone's breakdown pathways and potential interactions within the body. []

2-Hydroxy-4,6-dimethoxybenzoic acid is an organic compound with the molecular formula C₉H₁₀O₅. It features a benzoic acid structure with two methoxy groups (-OCH₃) and one hydroxyl group (-OH) attached to the aromatic ring. This compound is notable for its unique structural configuration, which influences its chemical behavior and biological activity. The presence of the hydroxyl and methoxy groups contributes to its potential as a versatile intermediate in organic synthesis and pharmaceutical applications .

- Esterification: Reacting with alcohols to form esters, which can be valuable in fragrance and flavor industries.

- Acid-Base Reactions: The carboxylic acid group can donate protons, making it useful in buffer solutions.

- Reduction Reactions: The compound can be reduced to corresponding alcohols or other derivatives through various reducing agents, expanding its utility in synthetic chemistry.

Additionally, the compound may undergo nucleophilic substitution reactions due to the presence of the electrophilic carbonyl carbon in the carboxylic acid group .

Research indicates that 2-Hydroxy-4,6-dimethoxybenzoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties. The methoxy groups are believed to enhance its ability to scavenge free radicals, thereby contributing to its protective effects against oxidative stress . Furthermore, preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in pharmacological applications .

The synthesis of 2-Hydroxy-4,6-dimethoxybenzoic acid can be achieved through several methods:

- Methylation of 2-Hydroxybenzoic Acid: Using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base can introduce methoxy groups at the 4 and 6 positions.

- Direct Hydroxylation: Starting from 4,6-dimethoxybenzoic acid, hydroxylation can be performed using reagents such as boron trifluoride etherate or other electrophilic hydroxylating agents.

- Cyclic Synthesis: Utilizing cyclization reactions involving appropriate precursors can also yield this compound efficiently .

2-Hydroxy-4,6-dimethoxybenzoic acid finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its bioactive properties.

- Agriculture: Potential use as a natural pesticide or herbicide owing to its antimicrobial properties.

- Cosmetics: Incorporated into formulations for its antioxidant benefits and skin-protective qualities.

- Chemical Synthesis: Acts as a building block for synthesizing more complex organic molecules .

Several compounds share structural similarities with 2-Hydroxy-4,6-dimethoxybenzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hydroxybenzoic Acid | C₇H₆O₃ | Simple phenolic compound; lacks methoxy groups |

| 4-Methoxybenzoic Acid | C₈H₈O₃ | Contains one methoxy group; similar aromatic structure |

| 3-Hydroxy-4-methoxybenzoic Acid | C₈H₈O₄ | Hydroxyl and methoxy groups at different positions |

| 2-Hydroxy-5-methoxybenzoic Acid | C₈H₈O₄ | Similar structure but different substitution pattern |

Uniqueness: The unique combination of two methoxy groups and one hydroxyl group at specific positions on the benzene ring sets 2-Hydroxy-4,6-dimethoxybenzoic acid apart from these similar compounds. This configuration enhances its biological activity and chemical reactivity compared to others listed.

Multi-Step Organic Synthesis Pathways from Phenolic Precursors

The synthesis of 2-hydroxy-4,6-dimethoxybenzoic acid through multi-step organic pathways primarily involves the strategic functionalization of phenolic starting materials, with 3,5-dimethoxyphenol serving as the most commonly employed precursor. The multi-step approach described in recent literature demonstrates a four-step synthetic sequence that begins with 3,5-dimethoxyphenol and proceeds through a series of carefully orchestrated transformations. The initial step involves a high-temperature reaction conducted at 110 degrees Celsius for three hours, achieving a yield of 97 percent. This is followed by a bromination reaction using N-bromosuccinimide in dichloromethane at 0 degrees Celsius for one hour, resulting in a 90 percent yield.

The third step employs potassium hydroxide in methanol at room temperature for 2.5 hours, providing a 67 percent yield, while the final carboxylation sequence utilizes n-butyllithium in hexane and tetrahydrofuran at -25 degrees Celsius for two hours, followed by treatment in tetrahydrofuran and dichloromethane at room temperature, yielding 65 percent of the desired product. This methodology demonstrates the importance of temperature control and solvent selection in achieving optimal yields at each synthetic step.

Alternative synthetic pathways have been explored through the Kolbe-Schmitt reaction, which represents a classical approach for introducing carboxylic acid functionality into phenolic substrates. The Kolbe-Schmitt reaction utilizes carbon dioxide as a carboxylating agent under basic conditions, typically employing sodium or potassium phenoxide as the nucleophilic species. The reaction mechanism involves the initial deprotonation of the phenol to form phenoxide, which subsequently attacks carbon dioxide, followed by tautomerization and acid work-up to yield the final hydroxybenzoic acid product. The regioselectivity of this transformation can be influenced by the choice of counterion, with large counterions such as cesium favoring para-substitution, while smaller counterions like sodium or potassium promote ortho-substitution.

Recent mechanistic studies have revealed that the Kolbe-Schmitt reaction proceeds through multiple intermediates, including the formation of sodium phenyl carbonate, which subsequently rearranges to give sodium salicylate. The reaction conditions typically require elevated temperatures between 180-250 degrees Celsius under carbon dioxide pressure, with yields varying significantly based on the specific reaction parameters employed. The selectivity between ortho and para carboxylation products can be controlled through careful optimization of temperature, pressure, and base selection.

Catalytic Systems for Regioselective Methoxylation

The development of catalytic systems for regioselective methoxylation has emerged as a critical area of research in the synthesis of 2-hydroxy-4,6-dimethoxybenzoic acid and related compounds. Modern catalytic approaches have focused on palladium-based systems that enable selective carbon-hydrogen activation and subsequent functionalization of aromatic substrates. A particularly noteworthy advancement involves the use of silanol-directed palladium catalysis for the regioselective carboxylation of phenols. This methodology features high efficiency and selectivity, demonstrating excellent functional group tolerance across a broad range of phenolic substrates.

The palladium-catalyzed approach utilizes a silanol directing group to achieve selective ortho carbon-hydrogen carboxylation of phenolic compounds. Under optimized conditions, this method converts silanol-protected phenols into the corresponding salicylic acid derivatives in yields ranging from 76 to 89 percent. The reaction demonstrates remarkable tolerance for various functional groups, including ester, nitrile, aryl chlorides, alkyl chlorides, cyclopropyl, and ketone functionalities. The mechanistic studies reveal that the ester oxygen atom of the carboxylic group originates from the silanol group, providing insight into the reaction pathway.

For methoxylation specifically, catalytic systems based on basic supports have shown significant promise. The sodium methoxide on gamma-alumina catalyst system (Na-CH3ONa/γ-Al2O3) has been developed for the efficient methylation of phenolic compounds. This catalyst demonstrates high activity for the deprotonation of phenols to form phenate ions, which subsequently undergo nucleophilic attack on methylating agents such as dimethyl carbonate. The strong nucleophilic character of the phenate oxygen anions enables attack at both the methyl carbon and carbonyl carbon of dimethyl carbonate, leading to the formation of methyl and methoxy substituents.

The catalyst system maintains high activity even after ten repeated reaction cycles, attributed to the abundant microporous and mesoporous structure that facilitates substrate access and product desorption. Temperature optimization studies indicate that reactions conducted between 150-220 degrees Celsius favor methyl group transfer, while lower temperatures (0-150 degrees Celsius) promote both methyl and methoxy group incorporation.

Ionic liquid catalysis has emerged as another promising approach for regioselective methoxylation reactions. Phosphonium-based ionic liquids, particularly trihexyl tetradecyl phosphonium bromide, have demonstrated exceptional performance in the O-methylation of hydroxybenzenes using dimethyl carbonate as both methylating agent and solvent. The ionic liquid catalyst system operates effectively at temperatures around 200 degrees Celsius and exhibits excellent recyclability, making it an attractive option for sustainable synthesis.

Green Chemistry Approaches in Carboxylic Acid Functionalization

The development of environmentally sustainable synthetic methodologies for carboxylic acid functionalization has become increasingly important in modern organic synthesis. Green chemistry approaches to 2-hydroxy-4,6-dimethoxybenzoic acid synthesis emphasize the use of renewable feedstocks, reduced solvent consumption, and the elimination of toxic reagents and byproducts. One notable advancement involves the utilization of supercritical methanol as both solvent and methylating agent for the direct functionalization of phenolic substrates.

Supercritical methanol methylation operates under noncatalytic conditions at 380 degrees Celsius and demonstrates remarkable ortho-selectivity, with ortho to para ratios exceeding 12:1. This methodology eliminates the need for traditional methylating agents such as methyl iodide or dimethyl sulfate, which are associated with significant environmental and safety concerns. The high ortho-selectivity observed in supercritical conditions suggests that methylation proceeds through a localized mechanism around the phenolic hydroxyl group, rather than through conventional electrophilic aromatic substitution pathways.

The reaction mechanism in supercritical methanol involves the dissociation of phenol as an acid, forming phenoxide ions that facilitate the methylation process. Interestingly, the addition of acids retards the reaction, while bases accelerate the transformation, contrasting with typical acid-catalyzed alkylation reactions. This unique behavior supports a mechanism in which the phenolic hydroxyl group itself acts as an acid catalyst in the supercritical methylation process.

Continuous-flow methodologies represent another significant advancement in green chemistry approaches to phenolic functionalization. The development of continuous-flow O-methylation processes using dimethyl carbonate as a green methylating agent has been demonstrated for phenol and para-cresol substrates. These reactions utilize a continuously fed stirred tank reactor filled with a catalytic bed containing polyethylene glycol 1000 and potassium carbonate as the base. Operating at atmospheric pressure and temperatures between 160-200 degrees Celsius, this methodology achieves substantially quantitative yields with space velocities up to 9 × 10^-2 per hour.

The use of dimethyl carbonate as a methylating agent represents a significant improvement over traditional methods, as it produces methanol and carbon dioxide as the only byproducts, both of which can be recycled back into the process. This creates a closed-loop system that minimizes waste generation and reduces the overall environmental impact of the synthetic process.

Carbon dioxide utilization has emerged as a particularly attractive green chemistry approach for carboxylic acid functionalization. Recent investigations into phenol carboxylation using carbon dioxide as a carbon source have demonstrated the feasibility of producing salicylic acid derivatives through environmentally benign pathways. Sodium phenoxide carboxylation reactions show well-resolved trends with temperature and time variation, resulting in salicylic acid production in yields ranging from 11.4 to 47.8 percent, with 4-hydroxybenzoic acid formation in yields of 2.0 to 8.2 percent.

The carboxylation process involves multiple reaction pathways, with sodium phenoxide serving as the primary reactive species. The reaction can produce both ortho-carboxylated (salicylic acid) and para-carboxylated (4-hydroxybenzoic acid) products, with trace amounts of dicarboxylated 4-hydroxyisophthalic acid also observed. The selectivity between these products can be controlled through optimization of reaction conditions, including reactant loading, reaction duration, temperature, and carbon dioxide pressure.

| Green Chemistry Parameter | Traditional Method | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Methylating Agent | Methyl iodide/DMS | Dimethyl carbonate | Non-toxic byproducts |

| Solvent System | Organic solvents | Supercritical methanol | Solvent elimination |

| Carbon Source | Phosgene derivatives | Carbon dioxide | Renewable feedstock |

| Process Type | Batch reactions | Continuous flow | Reduced waste generation |

| Temperature Range | Variable | 160-200°C | Energy efficiency |

Chemoenzymatic Approaches for Structural Analog Generation

The structural features of 2-hydroxy-4,6-dimethoxybenzoic acid make it an excellent scaffold for chemoenzymatic modifications, enabling the generation of diverse structural analogs with potentially novel properties [13] [14]. Researchers have explored various enzymatic systems capable of modifying this compound and related structures, opening avenues for the development of new bioactive molecules [15] [14].

One significant approach involves the use of cytochrome P450 enzymes, particularly CYP199A4 from Rhodopseudomonas palustris, which demonstrates remarkable efficiency in demethylating and hydroxylating methoxybenzoic acid derivatives [14] [16]. This enzyme exhibits high specificity for para-substituted benzoic acids, catalyzing the selective removal of methoxy groups to generate hydroxylated products [14]. The ability to perform such precise modifications enzymatically represents a significant advantage over traditional chemical methods, which often lack the required regioselectivity [16].

Another promising enzymatic system is eugenol oxidase (EUGO), which has been engineered through structure-inspired mutagenesis to enhance its activity toward dimethoxy-substituted phenolic substrates [13]. The mutant EUGO I427A exhibits impressive catalytic efficiency (kcat/Km = 190 s⁻¹·mM⁻¹) with substrates structurally related to 2-hydroxy-4,6-dimethoxybenzoic acid [13]. This enzyme catalyzes oxidative coupling reactions, leading to the formation of complex dimeric structures such as syringaresinol [13].

Microbial biotransformation using fungal species like Beauveria sulfurescens provides yet another approach for generating structural analogs [15]. These organisms possess enzymatic machinery capable of performing methylation and glucosidation reactions on aromatic compounds such as gallic acid (3,4,5-trihydroxybenzoic acid), producing a range of methylated derivatives and glucosides [15]. The versatility of these fungal enzymes allows for the creation of diverse structural modifications that would be challenging to achieve through conventional chemical synthesis [15] [17].

| Enzyme System | Substrate | Product/Modification | Catalytic Efficiency | Reference |

|---|---|---|---|---|

| CYP199A4 | 4-methoxybenzoic acid derivatives | Demethylation and hydroxylation products | High efficiency for demethylation | [14] [16] |

| EUGO (Eugenol oxidase) | 2,6-dimethoxy-4-allylphenol | Syringaresinol formation via oxidative coupling | kcat/Km = 190 s⁻¹·mM⁻¹ (mutant I427A) | [13] |

| Beauveria sulfurescens | Gallic acid (3,4,5-trihydroxybenzoic acid) | Methylated gallic acid derivatives and glucosides | Multiple methylation patterns achieved | [15] |

| Rhodopseudomonas palustris | para-substituted benzoic acid derivatives | Efficient demethylation at para-position | High efficiency for O-demethylation | [14] |

The development of these chemoenzymatic approaches has significantly expanded the toolkit available for structural modification of 2-hydroxy-4,6-dimethoxybenzoic acid and related compounds [13] [14]. By harnessing the power of enzymatic catalysis, researchers can now access a broader range of structural analogs with potentially enhanced biological activities or improved physicochemical properties [15] [16].

Biotransformation Pathways in Fungal Metabolic Networks

2-Hydroxy-4,6-dimethoxybenzoic acid participates in complex biotransformation pathways within fungal metabolic networks, serving as both an intermediate and a product in various biochemical processes [17] [12]. These pathways reflect the sophisticated metabolic capabilities of fungi and their ability to modify aromatic compounds for diverse purposes [18] [19].

In Fusarium species, particularly Fusarium graminearum, 2-hydroxy-4,6-dimethoxybenzoic acid is integrated into the zearalenone biosynthetic pathway, which represents a primary metabolic route for mycotoxin production [12] [5] [6]. This pathway exemplifies how polyketide precursors can be transformed through a series of enzymatic reactions to generate complex natural products [11]. The process is tightly regulated by the ZEB2 transcription factor, which coordinates the expression of the biosynthetic genes in response to environmental cues such as nutrient availability and pH [5] [6].

Beyond its role in zearalenone biosynthesis, 2-hydroxy-4,6-dimethoxybenzoic acid and structurally related compounds are subject to various biotransformation reactions in different fungal species [18] [17]. For instance, Fusarium culmorum, Fusarium solani, and Botrytis cinerea can perform hydrolytic dehalogenation of halolactones, converting them to hydroxylated products [17]. In the case of Fusarium solani, this process is often accompanied by dehydrogenation reactions, leading to the formation of unsaturated products [17]. These transformations represent detoxification mechanisms that allow fungi to neutralize potentially harmful compounds in their environment [17].

| Fungal Species | Substrate Class | Transformation Type | Product Yield | Metabolic Network Role | Reference |

|---|---|---|---|---|---|

| Fusarium graminearum | Polyketide precursors | Zearalenone biosynthesis pathway | Gene cluster dependent | Primary mycotoxin production | [12] [5] [6] |

| Fusarium culmorum | Halolactones | Hydrolytic dehalogenation | >50% conversion | Detoxification mechanism | [17] |

| Fusarium solani | Halolactones | Hydrolytic dehalogenation + dehydrogenation | >50% conversion + unsaturated products | Detoxification + secondary metabolism | [17] |

| Botrytis cinerea | Halolactones | Hydrolytic dehalogenation | >50% conversion | Detoxification mechanism | [17] |

| Beauveria species | Gallic acid derivatives | Methylation and glucosidation | Multiple methylated derivatives | Secondary metabolite diversification | [15] |

Beauveria species demonstrate yet another biotransformation pathway, employing methylation and glucosidation reactions to modify gallic acid derivatives, potentially including 2-hydroxy-4,6-dimethoxybenzoic acid [15]. These modifications contribute to the diversification of secondary metabolites, expanding the chemical repertoire of these fungi [15] [18]. Such biotransformation capabilities highlight the metabolic versatility of fungal systems and their potential applications in biocatalysis [15] [17].

Research has also revealed that certain lichen-associated fungi produce 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, a structural analog of 2-hydroxy-4,6-dimethoxybenzoic acid, which exhibits significant antifungal activity against Fusarium oxysporum [18] [20] [19]. This finding underscores the ecological significance of these compounds in microbial interactions and competition [18] [19].

2-Hydroxy-4,6-dimethoxybenzoic acid serves as a critical scaffold in the design of pharmaceutically active benzolactone derivatives, representing a sophisticated approach to drug development that leverages both structural diversity and biological specificity [1] [2]. The compound's unique substitution pattern, featuring hydroxyl and methoxy functionalities at strategic positions, provides an optimal foundation for the construction of macrocyclic benzolactone structures with enhanced therapeutic potential.

The design of pharmaceutically active benzolactone derivatives from 2-Hydroxy-4,6-dimethoxybenzoic acid relies on several key structural modifications. Synthesis of 10-, 11-, and 12-membered chiral benzolactones has been achieved through intramolecular Sonogashira reaction methodologies, where positions 1–2, 3–5, 3–6, and 5–6 of sugar scaffolds are utilized for macrocycle construction [1]. These macrocyclic benzolactones demonstrate promising pharmacological properties, particularly enzyme inhibitory activity, making them valuable candidates for therapeutic development.

Table 1: Structure-Activity Relationship Data for Benzolactone and Related Derivatives

| Compound Type | Molecular Target | Key Structural Features | SAR Findings | Docking Score Range (kcal/mol) | Reference Study |

|---|---|---|---|---|---|

| Benzolactone Derivatives | Protein kinase C, Cell signaling | Lactone ring, Aromatic substitution | Hydrophobic substituents enhance activity | -6.4 to -11.2 | Benzolactone synthesis via Sonogashira coupling |

| Hydroxybenzoic Acid Derivatives | Cyclooxygenase-1/2, Multiple enzymes | Hydroxyl groups, Carboxylic acid | Hydroxyl position affects selectivity | -4.8 to -9.6 | Hydroxybenzoic acid antimicrobial activity |

| Salicylic Acid Analogues | α-glucosidase, COX enzymes | Hydroxyl at position 2, Various substitutions | Methoxylation pattern influences potency | -9.2 to -11.4 | Salicylic acid derivatives as enzyme inhibitors |

| Methoxylated Benzoic Acids | Antioxidant pathways, Enzyme inhibition | Methoxy groups at 4,6 positions | Electronic effects determine activity | -8.9 to -10.8 | Methoxylated flavones structure-activity |

Recent advances in benzolactone derivative design have demonstrated the importance of ring size optimization for biological activity. Seven-membered benzolactone synthesis through nickel-catalyzed carbon-hydrogen coupling of benzamides with oxetanes represents a significant methodological advancement [3] [4]. This approach enables the direct formation of seven-membered benzolactones with concomitant removal of directing groups, providing access to optically active benzolactone structures that frequently occur in natural products and bioactive molecules.

The pharmaceutical design strategy incorporates multiple structural modifications to enhance therapeutic potential. Bioisosteric replacement strategies, such as substituting carboxylic acid groups with tetrazole rings, maintain similar physicochemical properties while improving metabolic stability [5]. Hybrid molecule design combining benzolactone cores with chromone moieties creates multitarget compounds with synergistic therapeutic effects [6]. These design approaches have yielded compounds with 10-fold activity improvements compared to parent structures.

Structure-Activity Relationship Models for Bioactive Analogues

The development of comprehensive structure-activity relationship models for 2-Hydroxy-4,6-dimethoxybenzoic acid derivatives represents a fundamental approach to understanding the molecular basis of biological activity and optimizing therapeutic potential [7] [8]. These models integrate computational methodologies with experimental validation to establish quantitative relationships between structural features and pharmacological properties.

Quantitative Structure-Activity Relationship studies of hydroxybenzoic acid derivatives have revealed critical molecular descriptors governing biological activity. Research on p-hydroxy benzoic acid derivatives identified that antimicrobial activity is governed by valence first order molecular connectivity index, Kier's alpha first order shape index, Kier's first order shape index, and Balaban topological index [9] [10]. These topological descriptors provide quantitative measures of molecular connectivity and shape that correlate directly with biological activity.

The methoxylation pattern of benzoic acid derivatives significantly influences their pharmacological properties. Studies of methoxylated and hydroxylated flavones demonstrated that the correlation between methoxylation/hydroxylation patterns and antiproliferative activity reveals the importance of specific substitution positions [11]. For compounds related to 2-Hydroxy-4,6-dimethoxybenzoic acid, the 4,6-dimethoxy substitution pattern provides optimal electronic distribution for biological activity.

Table 2: Molecular Docking Studies of Benzoic Acid Derivatives

| Protein Target | PDB ID | Best Compound | Binding Energy (kcal/mol) | Key Interactions | Selectivity | Clinical Relevance |

|---|---|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5IKQ | BS3 (tert-butyl substituted) | -132.924 (MolDock Score) | Ser530, Tyr385, Val349, Val523 | COX-2 selective | Anti-inflammatory, Analgesic |

| α-Glucosidase | 3L4V | Salicylic acid derivative | Not specified | Active site residues | α-glucosidase specific | Antidiabetic therapy |

| SIRT5 Deacetylase | Not specified | 2-Hydroxybenzoic acid compound 11 | Not specified | Carboxyl and hydroxyl essential | SIRT5 over SIRT1/2/3 | Cancer treatment |

| Topoisomerase II | 5GWK | Benzamide derivative 5N7 | Not specified | Higher affinity than reference | Topo IIα preferred | Anticancer activity |

The electronic properties of 2-Hydroxy-4,6-dimethoxybenzoic acid derivatives play crucial roles in determining biological activity. Computational studies utilizing density functional theory methods have revealed that molecular orbital energies, particularly HOMO and LUMO energy levels, correlate with biological activity [7]. The presence of electron-donating methoxy groups at positions 4 and 6 modulates the electronic distribution, affecting interactions with biological targets.

Structure-activity relationship analysis has identified key structural requirements for optimal biological activity. The carboxylic acid functional group provides essential interactions with protein targets, while the hydroxyl group at position 2 enables hydrogen bonding interactions [12] [13]. The methoxy substituents at positions 4 and 6 contribute to lipophilicity and membrane permeability, enhancing bioavailability and cellular uptake.

Advanced computational modeling approaches have incorporated three-dimensional pharmacophore models to predict biological activity. These models identify essential features including hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that correlate with biological activity [14]. For derivatives of 2-Hydroxy-4,6-dimethoxybenzoic acid, the pharmacophore models emphasize the importance of the hydroxyl group positioning and methoxy group orientation for optimal target recognition.

Targeted Protein Binding Studies Using Molecular Docking

Molecular docking studies of 2-Hydroxy-4,6-dimethoxybenzoic acid derivatives have provided detailed insights into protein-ligand interactions and binding mechanisms across multiple therapeutic targets [15] [16] [12]. These computational investigations utilize high-resolution protein structures to predict binding modes, calculate interaction energies, and identify key molecular determinants of biological activity.

The application of molecular docking methodologies to salicylic acid derivatives has demonstrated significant binding affinities across diverse protein targets. Studies examining salicylic acid derivatives as potential enzyme inhibitors revealed binding energies ranging from -9.2 to -11.4 kcal/mol, indicating strong protein-ligand interactions [16] [17]. Compounds containing the 2-hydroxybenzoic acid scaffold, structurally related to 2-Hydroxy-4,6-dimethoxybenzoic acid, showed particularly favorable binding characteristics.

Targeted protein binding studies have identified SIRT5 deacetylase as a significant therapeutic target for 2-hydroxybenzoic acid derivatives. Research demonstrated that compound 11, bearing the 2-hydroxybenzoic acid functional group, acts as a novel SIRT5-selective inhibitor with high subtype selectivity over SIRT1, SIRT2, and SIRT3 [12] [13]. The carboxylic acid and adjacent hydroxyl group proved essential for maintaining inhibitory activity, highlighting the importance of these functional groups present in 2-Hydroxy-4,6-dimethoxybenzoic acid.

Table 3: Pharmaceutical Design Strategies for Benzolactone Derivatives

| Design Strategy | Structural Modification | Target Property | Example Compound Class | Success Metrics | Development Stage |

|---|---|---|---|---|---|

| Bioisosteric Replacement | Tetrazole for carboxylic acid | Improved stability, Similar pKa | Tetrazole analogues of 3-HNA | Maintained activity, Better stability | Proof of concept |

| Hybrid Molecule Design | Benzolactone-chromone fusion | Multitarget activity | Benzolactone-chromone hybrids | Synergistic effects observed | Lead optimization |

| Substituent Modification | Methoxy group positioning | Enhanced selectivity | 4,6-Dimethoxy derivatives | 10-fold activity improvement | Clinical candidate potential |

| Ring Size Variation | 7-membered vs 6-membered lactones | Optimized bioactivity | Seven-membered benzolactones | Enhanced natural product-like properties | Natural product synthesis |

Cyclooxygenase enzyme binding studies have revealed detailed interaction patterns for benzoic acid derivatives. Molecular docking analysis of acyl-salicylic acid derivatives against COX-2 demonstrated that compound BS3, containing a tert-butyl substituted structure, exhibited the highest binding affinity with a MolDock score of -132.924 kcal/mol [18] [19]. Key interactions included hydrogen bonding with Ser530 and Tyr385, along with hydrophobic interactions involving Val349 and Val523 residues.

Advanced docking studies have employed multiple protein targets to evaluate multitarget potential of 2-Hydroxy-4,6-dimethoxybenzoic acid derivatives. Research screening salicylic acid derivatives against MMP9, MMP2, CDK2, P53, BAK EGFR, and ADP Ribose Polymerase revealed promising multitarget anticancer potential [17]. Salicylic acid-curcumin derivatives showed binding affinities toward MMP9 of -9.6 kcal/mol, toward EGFR of -9.0 kcal/mol, and toward ADP Ribose Polymerase of -11.2 kcal/mol.

Protein selectivity studies have demonstrated the ability to achieve target-specific binding through structural modification. Analysis of benzoic acid derivatives against multiple protein targets revealed that substitution patterns significantly influence selectivity profiles [15] [20]. The computational cosolvent mapping analysis identified specific binding modes for salicylic acid analogues, confirming their potential as selective inhibitors of protein-protein interactions.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant